Lysine clonixinate
Overview
Description
Lysine clonixinate is a non-steroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and reduce inflammation . It is a white crystalline powder, odorless, bitter in taste, and soluble in water . It is mainly used to relieve various types of pain, including headache, toothache, joint pain, dysmenorrhea, and pain associated with muscle damage and trauma .
Synthesis Analysis
The synthesis of Lysine clonixinate is mainly obtained by the esterification reaction of lysine and cloninyl caprylate . In another method, Clonixin was reacted with chloroacetonitrile and triethylamine to give an intermediate. Heating with potassium carbonate and glycerol acetonide displaced the activating group to produce an ester, which was deblocked in acetic acid to produce clonixeril .Molecular Structure Analysis
The molecular formula of Lysine clonixinate is C19H25ClN4O4 . Its molecular weight is 408.88 .Chemical Reactions Analysis
While specific chemical reactions involving Lysine clonixinate have not been extensively studied, it is known that lysine residues can undergo a variety of reactions. For example, they can react with ethylacetimidate in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
Lysine clonixinate is a white crystalline powder, odorless, bitter in taste, and soluble in water . Its melting point is 208-214℃ .Scientific Research Applications
1. Treatment of Migraine
- Methods of Application: In a double-blind, placebo-controlled study, patients received LC or placebo once their headache reached moderate or severe intensity for 6 consecutive attacks .
- Results: For moderate attacks, LC was superior to placebo after 1, 2, and 4 hours. The consumption of other rescue medications after 4 hours was significantly higher in the placebo group. For severe attacks, there was no difference between the LC group and the placebo group concerning headache intensity and consumption of other rescue medications .
2. Industrial Biomanufacturing
- Application Summary: Lysine is widely used as a nutrition supplement in feed, food, and beverage industries as well as a chemical intermediate. It also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials .
- Methods of Application: The production of novel derivatives from lysine is discussed. Some chemicals like l-pipecolic acid, cadaverine, and 5-aminovalerate already have been obtained at a lab scale .
- Results: The extension of the lysine industry could help to maintain the price of the original amino acid in the international market, thus protecting the effective market operations and stabilizing the profit of the amino acids industry and the workers .
3. Dental Implant Surgery
- Application Summary: Lysine clonixinate is used for its analgesic efficacy in patients undergoing dental implant surgery .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The specific results or outcomes in this context are not detailed in the source .
Safety And Hazards
Lysine clonixinate is generally considered a relatively safe drug, but precautions are still required. Pregnant women, lactating women, and children should use it under the guidance of a doctor . Long-term or excessive use may cause gastrointestinal problems and kidney damage . Patients with a history of clonixinate allergy or hypersensitivity to Lysine should avoid use .
Future Directions
properties
IUPAC Name |
2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;(2S)-2,6-diaminohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFYQCHAWFYQI-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204436 | |
Record name | L 104 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine clonixinate | |
CAS RN |
55837-30-4 | |
Record name | Lysine clonixinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysine clonixinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 104 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Lysine, 2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLONIXIN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PW4M190R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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